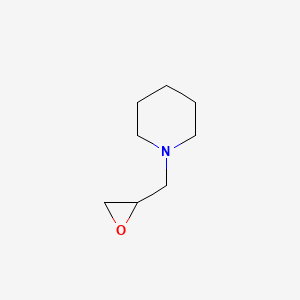

1-(Oxiran-2-ylmethyl)piperidin

Übersicht

Beschreibung

1-(Oxiran-2-ylmethyl)piperidine is a chemical compound . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis

New types of ionic liquids (ILs) with an epoxy group on a piperidinium-type cation were successfully synthesized by the simple anion exchange reaction of a solid 1-allyl-1-(oxiran-2-ylmethyl)piperidinium bromide . The epoxy group on the cation could react with various reagents, including CO2 .Wissenschaftliche Forschungsanwendungen

Ionische Flüssigkeiten

1-(Oxiran-2-ylmethyl)piperidin: wurde bei der Synthese neuer Arten von ionischen Flüssigkeiten (ILs) mit einer Epoxygruppe an einem Piperidinium-Kation verwendet . Diese ILs sind als Reaktionsintermediate von Interesse und können durch Reaktion mit verschiedenen Reagenzien, einschließlich CO2, modifiziert werden, was Möglichkeiten zur Herstellung neuartiger funktioneller ILs eröffnet .

Grüne Lösungsmittel

Die Verbindung spielt eine Rolle bei der Entwicklung von grünen Lösungsmitteln, die umweltfreundlich und nicht flüchtig sind. Sie trägt zur Herstellung von Lösungsmitteln bei, die in Materialsynthesen und chemischen Reaktionen verwendet werden, in Übereinstimmung mit den Prinzipien der grünen Chemie .

Elektrochemische Geräte

Im Bereich der elektrochemischen Geräte, wie z. B. alkalische Brennstoffzellen und Wasserelektrolyse, haben sich Piperidinium-funktionalisierte Anionenaustauschmembranen als vielversprechend erwiesen. Diese Membranen weisen eine hohe Hydroxidleitfähigkeit und hervorragende Alkalistabilität auf, was sie für Geräte mit langer Lebensdauer geeignet macht .

Nanomaterialherstellung

This compound: ist an Nanomaterialherstellungsprozessen beteiligt. Es wurde bei der Synthese leitfähiger Nanocomposite für die Elektroabscheidung auf Elektroden verwendet, die für die Entwicklung von Biosensoren und anderen Nanotechnologieanwendungen entscheidend sind .

Analytische Techniken

Die Verbindung findet Anwendung in analytischen Techniken, wo sie zur Entwicklung neuartiger analytischer Methoden beiträgt. Ihre Anwesenheit in ionischen Flüssigkeiten, die als Reaktionsmedien verwendet werden, kann analytische Prozesse verbessern .

Organische Synthese

In der organischen Synthese ist This compound ein wertvolles Zwischenprodukt. Es wurde bei der Synthese verschiedener Piperidinderivate verwendet, die in der pharmazeutischen Industrie für die Arzneimittelentwicklung wichtig sind .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 1-(oxiran-2-ylmethyl)piperidine, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine-containing compounds are known to be involved in a variety of biological and pharmacological activities .

Pharmacokinetics

The molecular weight of 14121100, and a LogP value of 080900 suggest that it may have good bioavailability.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Action Environment

The stability and efficacy of piperidine derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

1-(Oxiran-2-ylmethyl)piperidine plays a significant role in various biochemical reactions due to its reactive epoxide group. This compound can interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. The interactions of 1-(Oxiran-2-ylmethyl)piperidine with cytochrome P450 enzymes are particularly noteworthy, as these enzymes are involved in the metabolism of many xenobiotics and endogenous compounds .

Cellular Effects

1-(Oxiran-2-ylmethyl)piperidine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, 1-(Oxiran-2-ylmethyl)piperidine can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 1-(Oxiran-2-ylmethyl)piperidine involves its ability to form covalent bonds with biomolecules. The epoxide group in the compound can react with nucleophilic sites on proteins, such as the thiol groups of cysteine residues or the amino groups of lysine residues. This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 1-(Oxiran-2-ylmethyl)piperidine can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Oxiran-2-ylmethyl)piperidine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 1-(Oxiran-2-ylmethyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 1-(Oxiran-2-ylmethyl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, 1-(Oxiran-2-ylmethyl)piperidine can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

1-(Oxiran-2-ylmethyl)piperidine is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially leading to toxic effects. Additionally, 1-(Oxiran-2-ylmethyl)piperidine can influence the levels of metabolites and the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of 1-(Oxiran-2-ylmethyl)piperidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1-(Oxiran-2-ylmethyl)piperidine within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 1-(Oxiran-2-ylmethyl)piperidine is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals. These interactions can influence the activity and function of 1-(Oxiran-2-ylmethyl)piperidine within the cell .

Eigenschaften

IUPAC Name |

1-(oxiran-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYRPOYJRRHHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496521 | |

| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4945-53-3 | |

| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper "Synthesis of sulfur-containing vicinal aminoalcohols on the basis of N-(oxiran-2-ylmethyl)amines"?

A1: The research paper focuses on utilizing N-(oxiran-2-ylmethyl)amines, which includes 1-(oxiran-2-ylmethyl)piperidine, as a building block for synthesizing sulfur-containing vicinal amino alcohols []. These amino alcohols are valuable intermediates in the production of various biologically active compounds. The paper details the synthetic methodology and explores different reaction conditions to achieve the desired products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)

![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)

![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)